![molecular formula C20H16N2O6 B12573943 N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide CAS No. 194469-86-8](/img/structure/B12573943.png)
N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple hydroxyl groups and amide linkages, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide typically involves the reaction of 3,4-dihydroxybenzoic acid with an appropriate amine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using automated reactors and continuous flow systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to antioxidant defense, apoptosis, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- 4-hydroxy-2-quinolones
- 3,4-dihydroxybenzohydrazide
Uniqueness
N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide stands out due to its multiple hydroxyl groups and amide linkages, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
194469-86-8 |
|---|---|
Formule moléculaire |
C20H16N2O6 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
N-[2-[(3,4-dihydroxybenzoyl)amino]phenyl]-3,4-dihydroxybenzamide |
InChI |
InChI=1S/C20H16N2O6/c23-15-7-5-11(9-17(15)25)19(27)21-13-3-1-2-4-14(13)22-20(28)12-6-8-16(24)18(26)10-12/h1-10,23-26H,(H,21,27)(H,22,28) |
Clé InChI |
REWFZVQOGXANSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)O)O)NC(=O)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B12573860.png)
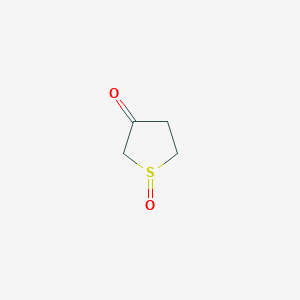
![N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12573865.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
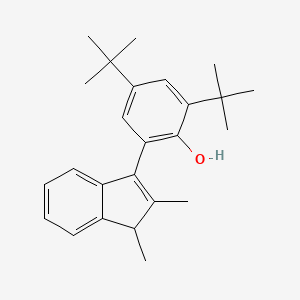
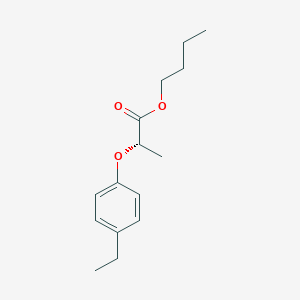

![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)
![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)

![{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B12573912.png)
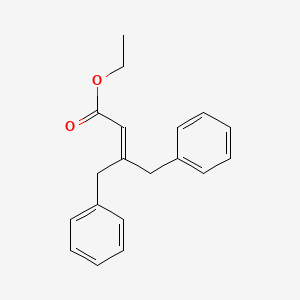
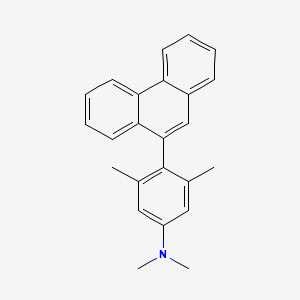
![N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12573936.png)
